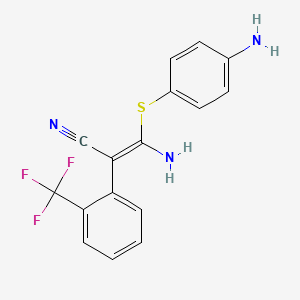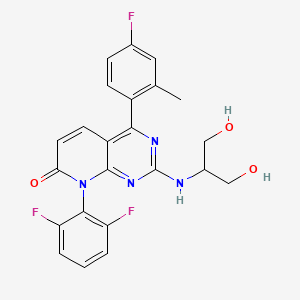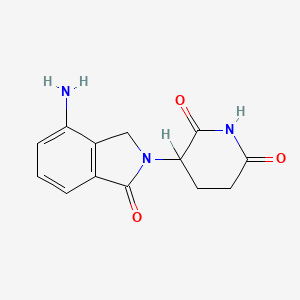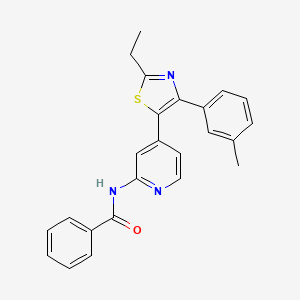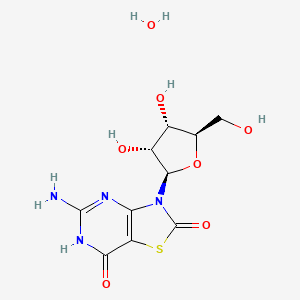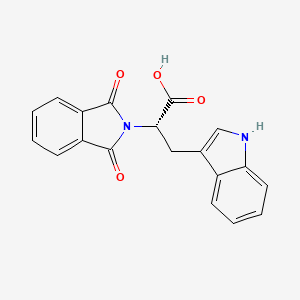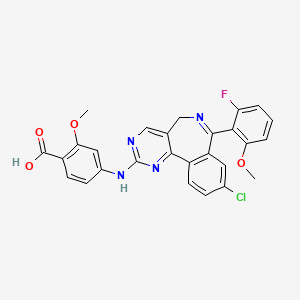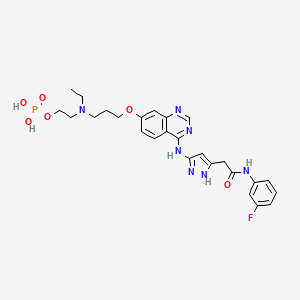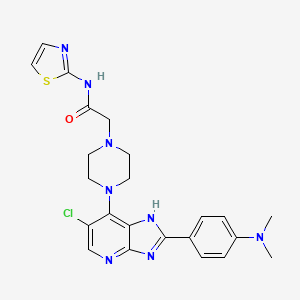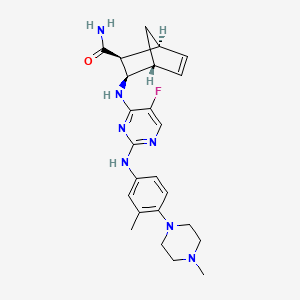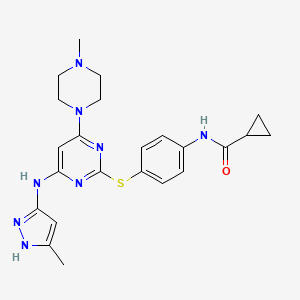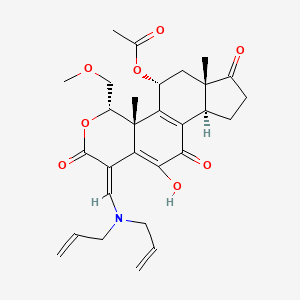
索诺利西布
描述
索诺利西布是一种磷脂酰肌醇3-激酶 (PI3K) 的小分子抑制剂,具有潜在的抗肿瘤活性。 它已在研究治疗各种癌症的试验中使用,包括胶质母细胞瘤、前列腺癌、晚期实体瘤、晚期 BRAF 突变癌和非小细胞肺癌 .
科学研究应用
索诺利西布已显示出有希望的临床前活性,目前正在进行几种类型癌症的临床开发。其应用包括:
化学: 用作研究 PI3K 信号通路的一种工具化合物。
生物学: 研究其对细胞生长、代谢、增殖、存活和血管生成的影响。
作用机制
索诺利西布通过抑制 PI3K 同种型的活性发挥作用,包括 α、γ 和 δ。它抑制第二信使磷脂酰肌醇-3,4,5-三磷酸 (PIP3) 的产生以及 PI3K/Akt 信号通路的激活。 这种抑制导致抑制敏感肿瘤细胞群中肿瘤细胞的生长和存活 .
生化分析
Biochemical Properties
Sonolisib plays a significant role in biochemical reactions by inhibiting the activation of the PI3K/Akt signaling pathway . It interacts with the alpha, gamma, and delta isoforms of PI3K, inhibiting their function . The nature of these interactions is irreversible .
Cellular Effects
Sonolisib has a profound impact on various types of cells and cellular processes. It inhibits cancer cell motility and growth . By inhibiting the PI3K/Akt signaling pathway, Sonolisib influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Sonolisib exerts its effects at the molecular level primarily through its inhibition of PI3K. It is an irreversible inhibitor, meaning it forms a stable, covalent bond with the enzyme, leading to sustained inhibition of PI3K signaling . This inhibition results in a decrease in the production of the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby preventing the activation of the PI3K/Akt signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, Sonolisib shows a more persistent inhibitory effect on PI3K than Wortmannin, despite its short half-life of 18.4 minutes in mice . This suggests that Sonolisib has a durable inhibitory effect on PI3K signaling, which could lead to long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, Sonolisib exhibits in vivo antitumor activity and increases the antitumor effects of cisplatin and radiation treatment
Metabolic Pathways
Sonolisib is involved in the PI3K/Akt signaling pathway, a critical pathway in cell survival, growth, and metabolism . By inhibiting PI3K, Sonolisib can affect the metabolic flux or metabolite levels within this pathway.
准备方法
索诺利西布,也称为 PX-866,是麦角甾醇的改进类似物。它是通过一系列化学反应合成的,这些反应涉及对麦角甾醇结构的修饰。 索诺利西布的工业生产涉及使用先进的有机合成技术,以确保高纯度和高产率 .
化学反应分析
索诺利西布经历各种化学反应,包括:
氧化: 索诺利西布可以在特定条件下被氧化,形成氧化衍生物。
还原: 它也可以进行还原反应,导致形成还原衍生物。
取代: 索诺利西布可以参与取代反应,其中官能团被其他基团取代。
常见试剂和条件: 这些反应通常涉及氧化剂、还原剂和催化剂等试剂,在受控温度和压力条件下进行。
相似化合物的比较
索诺利西布与其他 PI3K 抑制剂进行比较,例如:
属性
IUPAC Name |
[(3aR,6E,9S,9aR,10R,11aS)-6-[[bis(prop-2-enyl)amino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO8/c1-7-11-30(12-8-2)14-17-23-26(34)25(33)22-18-9-10-20(32)28(18,4)13-19(37-16(3)31)24(22)29(23,5)21(15-36-6)38-27(17)35/h7-8,14,18-19,21,34H,1-2,9-13,15H2,3-6H3/b17-14+/t18-,19+,21+,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUASFSNWYMDFS-NILGECQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@]2([C@@H](CCC2=O)C3=C1[C@]4([C@H](OC(=O)/C(=C/N(CC=C)CC=C)/C4=C(C3=O)O)COC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198257 | |
| Record name | Sonolisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502632-66-8 | |
| Record name | Sonolisib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0502632668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sonolisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12601 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sonolisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S,4aR,5R,6aS,9aR,E)-1-((diallylamino)methylene)-11-hydroxy-4-(methoxymethyl)-4a,6a-dimethyl-2,7,10-trioxo-1,2,4,4a,5,6,6a,7,8,9,9a,10-dodecahydroindeno[4,5-h]isochromen-5-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SONOLISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987796874T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PX-866 is an irreversible, pan-isoform inhibitor of Class I phosphatidylinositol 3-kinases (PI3Ks). [] It binds covalently to the ATP-binding pocket of PI3K, preventing its enzymatic activity. [, ]
A: Inhibition of PI3K by PX-866 leads to a decrease in the phosphorylation of Akt (also known as Protein Kinase B), a key downstream effector of PI3K. [, , , , ] This, in turn, affects multiple cellular processes including cell proliferation, survival, adhesion, and motility. [, , , , ]
A: While PX-866 primarily targets PI3K, it can indirectly affect mammalian target of rapamycin (mTOR) signaling. mTOR is a downstream effector of the PI3K/Akt pathway. Therefore, by inhibiting PI3K, PX-866 can indirectly inhibit mTORC1 activity. [, , ]
A: The molecular formula of PX-866 is C34H43NO9 and its molecular weight is 609.7 g/mol. [, ]
A: While the provided research articles do not specify detailed spectroscopic data, they mention that PX-866 is a semi-synthetic viridin. [, ] Viridins are a class of natural products characterized by a complex fused ring system.
ANone: The provided research focuses on the biological activity and therapeutic potential of PX-866. Information regarding material compatibility or specific applications under various conditions outside a biological context is not available.
A: PX-866 functions as an enzyme inhibitor and does not possess intrinsic catalytic properties. It exerts its effects by blocking the catalytic activity of PI3K. [, ]
A: Research indicates that PX-866 is orally bioavailable and demonstrates sustained inhibition of PI3K signaling in vivo. [] Studies in mice showed that continuous daily dosing of PX-866 for 57 days was well-tolerated, suggesting good stability. []
ANone: The provided research articles primarily focus on the preclinical and early clinical development of PX-866. Information regarding specific SHE regulations and compliance is not discussed.
A: Studies in mice revealed that PX-866 has a short half-life of 18 minutes and undergoes first-pass metabolism, primarily via N-deallylation. [] In rats, the pharmacokinetic profile was similar between continuous and intermittent dosing schedules, with no evidence of drug accumulation over 28 days. []
A: PX-866 has shown promising antitumor activity in various preclinical models. It inhibited the growth of several human tumor cell lines in vitro, including colon, ovarian, lung, and glioblastoma cell lines. [, , , ] In vivo, PX-866 exhibited significant growth inhibition in xenograft models of colon, lung, ovarian, and glioblastoma cancers. [, , , ]
A: Research suggests that oncogenic RAS mutations can confer resistance to PX-866, even in the presence of PIK3CA mutations. [, , ] This resistance is attributed to the ability of mutant RAS to activate multiple downstream pathways that bypass PI3K signaling. []
A: One study investigated the use of layer-by-layer (LbL) nanoparticles for the co-encapsulation and targeted delivery of PX-866 and the MEK inhibitor AZD6244. [] This approach aimed to improve the therapeutic index of the drug combination by enhancing tumor targeting and reducing off-target effects.
A: While several potential biomarkers have been investigated, such as PIK3CA mutations and PTEN loss, no definitive biomarkers have been consistently validated to predict response to PX-866 therapy. [, , , ] Further research is needed to identify reliable biomarkers for patient selection and treatment monitoring.
A: The research articles mention various techniques used to assess the effects of PX-866, including Western blotting for protein analysis, flow cytometry for cell cycle analysis, immunohistochemistry for tissue staining, and positron emission tomography (PET) imaging for in vivo metabolic activity. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


